molecular formula C15H17NO2S B2765332 N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide CAS No. 1351635-12-5

N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2765332
CAS No.: 1351635-12-5
M. Wt: 275.37
InChI Key: XNFWSBINMLYXCQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide typically involves the reaction of 4-methylthiophene-2-carboxylic acid with 2-hydroxy-2-phenylpropylamine. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in an anhydrous solvent like tetrahydrofuran (THF) under mild conditions .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenylpropyl moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide
  • 2-hydroxy-2-methylpropiophenone
  • 4-hydroxy-2-quinolones

Uniqueness

N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-11-8-13(19-9-11)14(17)16-10-15(2,18)12-6-4-3-5-7-12/h3-9,18H,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFWSBINMLYXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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